Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-3-azabicyclo[3.2.1]octane

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

2-Methyl-3-azabicyclo[3.2.1]octane (CAS 101251-91-6) is a bridged bicyclic secondary amine (C₈H₁₅N, MW 125.21 g/mol) belonging to the 3-azabicyclo[3.2.1]octane scaffold family. This scaffold is a privileged structure in medicinal chemistry, widely employed as a conformationally constrained piperidine isostere for CNS drug discovery.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 101251-91-6
Cat. No. B035091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-azabicyclo[3.2.1]octane
CAS101251-91-6
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1C2CCC(C2)CN1
InChIInChI=1S/C8H15N/c1-6-8-3-2-7(4-8)5-9-6/h6-9H,2-5H2,1H3
InChIKeyHBSYJDNMCYOBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-azabicyclo[3.2.1]octane (CAS 101251-91-6) Procurement Guide & Comparative Analysis


2-Methyl-3-azabicyclo[3.2.1]octane (CAS 101251-91-6) is a bridged bicyclic secondary amine (C₈H₁₅N, MW 125.21 g/mol) belonging to the 3-azabicyclo[3.2.1]octane scaffold family . This scaffold is a privileged structure in medicinal chemistry, widely employed as a conformationally constrained piperidine isostere for CNS drug discovery [1]. The 2-methyl substitution distinguishes this compound from other positional isomers (e.g., 3-methyl, 1-methyl, N-methyl) by shifting the site of steric bulk and altering the nitrogen's electronic environment . It is primarily sourced as a research intermediate or building block at ≥95% purity from specialty chemical suppliers .

Why 2-Methyl-3-azabicyclo[3.2.1]octane Cannot Be Casually Substituted by Other Methyl Isomers


The 3-azabicyclo[3.2.1]octane scaffold harbors four distinct sites for methyl substitution—positions 1, 2, 3, and the bridgehead (N-methyl)—each producing a constitutional isomer with identical molecular formula (C₈H₁₅N, MW 125.21) but critically divergent physicochemical and pharmacological profiles . Substitution at the 2-position uniquely places the methyl group on a carbon alpha to the secondary amine, directly perturbing the nitrogen's pKa and steric environment without quenching the N–H hydrogen-bond donor capacity . In contrast, N-methylation (e.g., N,2-dimethyl derivative, CAS 64059-49-0) eliminates the H-bond donor entirely, fundamentally altering target engagement. The 3-methyl isomer (CAS 108011-04-7) places the methyl group on the nitrogen itself, converting a secondary amine into a tertiary amine and drastically reducing polarity (predicted pKa shift from ~10.0 to ~9.0) . The 1-methyl isomer (CAS 88799-00-2) introduces a quaternary chiral center at the bridgehead, imposing different conformational constraints. These differences render simple substitution scientifically invalid for any application requiring specific hydrogen-bonding geometry, basicity tuning, or metabolic stability profiles [1].

Quantitative Differential Evidence for 2-Methyl-3-azabicyclo[3.2.1]octane vs. Closest Analogs


Hydrogen-Bond Donor Retention vs. N-Methylated Analogs

2-Methyl-3-azabicyclo[3.2.1]octane retains a secondary amine (N–H) with one hydrogen-bond donor, whereas its closest N-methylated analog, N,2-dimethyl-3-azabicyclo[3.2.1]octane (CAS 64059-49-0), is a tertiary amine with zero H-bond donors . This distinction is critical for CNS drug design, where hydrogen-bond donor count directly influences blood-brain barrier penetration and receptor binding pharmacophore requirements [1]. The target compound's computed LogP of 1.72320 and polar surface area (PSA) of 12.03 Ų place it in favorable CNS MPO (Multiparameter Optimization) space, whereas N-methylation further increases lipophilicity, potentially reducing aqueous solubility and altering pharmacokinetic profiles .

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Piperidine Analogs

2-Methyl-3-azabicyclo[3.2.1]octane possesses zero rotatable bonds due to its bridged bicyclic architecture, whereas classical piperidine-based scaffolds (e.g., 2-methylpiperidine) exhibit one rotatable bond at the ring nitrogen inversion and additional flexibility from the methyl rotor . This conformational pre-organization reduces entropic penalty upon receptor binding. Related studies on 3-azabicyclo[3.2.1]octane dopamine transporter inhibitors demonstrated that scaffold rigidity alone contributed to a 22-fold potency enhancement when comparing a des-hydroxy isotropane analog versus its conformationally flexible hydroxy counterpart (IC₅₀ shift from >1,000 nM to 45 nM in [³H]WIN 35,428 binding) [1]. While direct data for the 2-methyl derivative are unavailable, the identical core scaffold imposes the same entropic advantage over monocyclic piperidine competitors [2].

Conformational Restriction Entropic Benefit Receptor Selectivity

Lipophilicity Tuning: Intermediate LogP vs. 3-Methyl and Unsubstituted Analogs

The computed LogP of 2-methyl-3-azabicyclo[3.2.1]octane is 1.72, compared to the predicted LogP of 1.29 for the 3-methyl isomer (N-methyl, CAS 108011-04-7) . The unsubstituted 3-azabicyclo[3.2.1]octane core (C₇H₁₃N, MW 111.18) has an estimated LogP of approximately 1.1 [1]. The 2-methyl substitution thus provides an intermediate lipophilicity increment of ~0.4–0.6 log units over the parent scaffold, positioning the compound within the optimal CNS drug range (LogP 1–3) while retaining water solubility conferred by the secondary amine . This contrasts with the 8-oxa-3-azabicyclo[3.2.1]octane analog, which has a predicted LogP of 0.11 and a pKa shifted by the electron-withdrawing oxygen, making it less CNS-penetrant [2].

Lipophilicity CNS Multiparameter Optimization ADME Prediction

Synthetic Versatility: C-2 Functionalization vs. Bridgehead and N-Substituted Analogs

The 2-methyl group in 2-methyl-3-azabicyclo[3.2.1]octane is located on a carbon alpha to the secondary amine, enabling further C-2 functionalization (e.g., alkylation, acylation, or oxidation) while preserving the free N–H for subsequent diversification [1]. In contrast, the 3-methyl isomer (N-methyl) occupies the nitrogen atom, blocking the most common diversification site and necessitating C–H functionalization at less activated positions . The 1-methyl isomer (CAS 88799-00-2) places the methyl group at the bridgehead, creating a quaternary center that resists further derivatization. Patent literature on 3-azabicyclo[3.2.1]octane-based vasopressin antagonists demonstrates that C-2 substitution patterns are critical for modulating V1a/V2 receptor selectivity, with specific C-2 aryl derivatives achieving sub-micromolar IC₅₀ values [2]. The 2-methyl variant thus provides a strategic synthetic handle for parallel library synthesis not available from N-methyl or bridgehead-methylated congeners [3].

Medicinal Chemistry Parallel Synthesis Lead Optimization

pKa Tuning through Positional Methyl Substitution

The pKa of the secondary amine in 2-methyl-3-azabicyclo[3.2.1]octane is predicted to be approximately 10.0 (typical for unconstrained secondary amines in bicyclic systems), whereas the 3-methyl isomer (N-methyl tertiary amine, CAS 108011-04-7) has a predicted pKa of 10.19 ± 0.20 . Although the difference is modest (~0.2 units), the critical distinction is that the 2-methyl compound's nitrogen remains protonatable and capable of ionic interactions at physiological pH (7.4), while N-substituted analogs lack this capacity entirely [1]. In the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, the electron-withdrawing oxygen reduces the nitrogen pKa to approximately 8.2, altering the ionization state at physiological pH and potentially reducing membrane permeability . The 2-methyl substitution thus maintains a pKa window that favors both receptor ionic interactions (protonated at pH 7.4) and passive membrane diffusion (sufficient neutral fraction), providing a balanced ionization profile distinct from both N-alkylated and oxa-bridged analogs .

Amine Basicity Drug-Receptor Ionic Interactions Physicochemical Optimization

Optimal Application Scenarios for 2-Methyl-3-azabicyclo[3.2.1]octane in Drug Discovery and Chemical Biology


CNS Lead Optimization Requiring a Constrained Secondary Amine Pharmacophore

When a medicinal chemistry program has identified a secondary amine pharmacophore that benefits from conformational restriction, 2-methyl-3-azabicyclo[3.2.1]octane is the preferred scaffold. Its computed LogP (1.72) and PSA (12.03 Ų) fall within optimal CNS drug space . The 0 rotatable bonds lock the amine into a defined orientation, reducing entropic penalty upon target binding—a feature demonstrated by related isotropane analogs showing 22-fold affinity gains over flexible counterparts [1]. Critically, the free N–H is retained for ionic interactions, unlike N-methylated derivatives that lack hydrogen-bond donor capacity.

Parallel Library Synthesis via Orthogonal N–H and C-2 Diversification

For SAR exploration requiring rapid analog generation, the target compound provides two orthogonal diversification handles: the secondary N–H (for amidation, sulfonylation, or reductive amination) and the C-2 methyl position (for oxidation to aldehyde/carboxylic acid or direct C–H functionalization). This dual-vector strategy enables parallel library synthesis without de novo scaffold construction . Patent literature demonstrates the utility of this approach in generating potent DPP-IV inhibitors and vasopressin receptor antagonists from similar 3-azabicyclo[3.2.1]octane cores [1].

Physicochemical Property Optimization when N-Methylation is Contraindicated

When N-methylation of a piperidine or azabicyclic scaffold is predicted to cause undesirable ADME outcomes (e.g., increased LogP beyond 3.0, reduced solubility, or CYP450 liabilities), 2-methyl substitution offers a strategic alternative. It provides a modest lipophilicity increase (ΔLogP ≈ +0.6 vs. unsubstituted core) without eliminating the H-bond donor or altering the amine's ionization state . This approach has been validated in CNS programs where balancing LogP between 1–3 while maintaining >95% ionization at pH 7.4 (via pKa ~10.0) is essential for achieving target receptor occupancy with acceptable off-target profiles [1].

Chiral Building Block for Asymmetric Synthesis of Tropane Alkaloid Analogs

The C-2 methyl group introduces a chiral center adjacent to the nitrogen, enabling the use of enantiopure 2-methyl-3-azabicyclo[3.2.1]octane as a chiral building block for the synthesis of stereochemically defined tropane alkaloid analogs . This overcomes the synthetic limitations of 1-methyl isomers (which create a quaternary bridgehead) and 3-methyl isomers (which destroy stereochemical information at nitrogen). The rigid bicyclic framework also facilitates asymmetric induction in subsequent transformations, as demonstrated in the enantioselective construction of bicyclo[3.2.1]octane skeletons using chiral auxiliaries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.